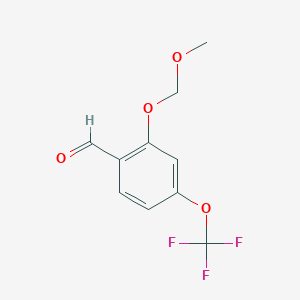

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is a type of organic compound. It likely belongs to the class of organooxygen compounds, specifically carbonyl compounds .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (indicated by the “benzaldehyde” in the name), with methoxymethoxy and trifluoromethoxy functional groups attached .Chemical Reactions Analysis

As an aldehyde, this compound would be expected to undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the methoxymethoxy and trifluoromethoxy groups may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, influencing properties such as solubility and boiling point .科学的研究の応用

1. Solid Phase Organic Synthesis

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde and its derivatives have been studied for their utility in solid phase organic synthesis. For instance, electron-rich benzaldehyde derivatives are investigated as linkers in this domain. They demonstrate potential for forming benzylic secondary amines through reductive amination, which can then be converted into various secondary amide derivatives (Swayze, 1997).

2. Oxidation Studies

Research has explored the kinetics and mechanisms of oxidation of methoxy benzaldehydes, including compounds similar to this compound. These studies focus on understanding how these compounds react to form corresponding carboxylic acids, contributing to broader chemical knowledge and potential industrial applications (Malik, Asghar, & Mansoor, 2016).

3. Enzyme Catalyzed Reactions

In the field of enzyme catalysis, derivatives of methoxy benzaldehydes have been used for asymmetric C–C-bond formation. Studies show that these compounds can be involved in enzymatic reactions leading to the formation of specific, enantioselective products. This area of research is crucial for developing novel methods for synthesizing optically active compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

4. Photoluminescent Properties

Another area of interest is the study of the optical properties of compounds derived from methoxy benzaldehydes. For instance, investigations into the synthesis of aluminum and zinc complexes using substituted benzaldehydes have provided insights into their photoluminescent properties. This research has implications for developing materials with specific optical characteristics (Barberis & Mikroyannidis, 2006).

5. Crystallographic Studies

The structure and properties of methoxy benzaldehyde derivatives, including those structurally similar to this compound, are also studied using crystallography. Such research helps in understanding the molecular configurations and bonding patterns, which is vital for applications in material science and molecular engineering (Hashim, Ahmad, Basar, Awang, & Ng, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-15-6-16-9-4-8(17-10(11,12)13)3-2-7(9)5-14/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDYXZUTEWWLFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)OC(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)

![N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2364066.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)

![1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2364072.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)

![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)